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molecular formula C8H6ClNOS B8814497 4-Chloro-2-methoxybenzo[d]thiazole CAS No. 73443-77-3

4-Chloro-2-methoxybenzo[d]thiazole

Cat. No. B8814497
M. Wt: 199.66 g/mol
InChI Key: XQWPDHWIZIUXDD-UHFFFAOYSA-N
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Patent
US04293702

Procedure details

2,4-Dichlorobenzothiazole (10.21 g, 0.05 mole) and 94% sodium hydroxide (8.30 g, 0.075 mole) were added to a 50 (V/V) % water/methanol mixed solvent (150 c.c.), and the mixture was heated under reflux for 30 minutes. After cooling, water (100 c.c.) was added to the reaction solution, followed by ice-cooling. The deposited crystals were filtered and washed with water to obtain 9.22 g of 2-methoxy-4-chlorobenzothiazole. Yield 92.4%, purity 100%, m.p. 55°-57° C.
Quantity
10.21 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1.[OH-:12].[Na+].O.[CH3:15]O>O>[CH3:15][O:12][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.21 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C(=CC=C2)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The deposited crystals were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
COC=1SC2=C(N1)C(=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.22 g
YIELD: PERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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